N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide
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Overview
Description
N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological and pharmaceutical applications due to their unique structural features and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide, can be approached through various methods. One common method involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction typically requires the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often involve the use of strong Lewis acids or amine salts to activate the azide .
Industrial Production Methods: Industrial production of tetrazole derivatives can be achieved through eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The synthesis can be carried out with good to excellent yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring is known for its stability and resistance to oxidation, even when strong oxidizing agents are employed .
Common Reagents and Conditions: Common reagents used in the reactions of tetrazole derivatives include sodium azide, triethyl orthoformate, and various acylating agents . The reaction conditions often involve acidic or basic media, depending on the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, acylation reactions can yield 5-phenyl-1-acyl-1,2,3,4-tetrazoles .
Scientific Research Applications
N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, anticancer, and anti-inflammatory activities . They are also used as plant growth regulators, herbicides, and fungicides in agriculture .
Mechanism of Action
The mechanism of action of N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to act as bioisosteres of carboxylic acids, allowing them to interact with various enzymes and receptors . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its ability to stabilize receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide include other tetrazole derivatives such as N-(2,4-dimethylphenyl)-4-(tetrazol-1-yl)benzamide and N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide .
Uniqueness: The uniqueness of this compound lies in its specific structural features and the presence of both the tetrazole and benzenesulfonamide moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-13-8-9-15(12-14(13)2)22-17(19-20-21-22)25-11-10-18-26(23,24)16-6-4-3-5-7-16/h3-9,12,18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJHZFZGFITSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCCNS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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